2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole
Description
2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole is a heterocyclic compound featuring a 1,3-oxazole core substituted with three distinct functional groups:
- Position 2: A 4-fluorophenyl group.
- Position 4: A (4-fluorophenyl)sulfonyl group.
- Position 5: An isopropylsulfonyl group.
The molecular formula is C₁₈H₁₅F₂NO₅S₂, with a molecular weight of 427.45 g/mol . The compound is commercially available as a synthetic building block, indicating its utility in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H15F2NO5S2 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-propan-2-ylsulfonyl-1,3-oxazole |
InChI |
InChI=1S/C18H15F2NO5S2/c1-11(2)27(22,23)18-17(28(24,25)15-9-7-14(20)8-10-15)21-16(26-18)12-3-5-13(19)6-4-12/h3-11H,1-2H3 |
InChI Key |
YFHSBJXEKSOQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and sulfonyl intermediates, followed by their coupling with the oxazole ring under controlled conditions. Common reagents used in these reactions include fluorobenzene, sulfonyl chlorides, and oxazole derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis of this compound.
Chemical Reactions Analysis
Sulfonylation and Acylation
The synthesis of related 4-arylsulfonyl oxazoles involves:
-
Sulfonylation : AlCl₃-catalyzed reaction of aryl chlorides with sulfonyl chlorides (e.g., 4-methylbenzene-1-sulfonyl chloride) under reflux conditions to form sulfone intermediates .
-
Oxidation : CrO₃ in glacial acetic acid oxidizes sulfones to carboxylic acids .
-
Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) converts carboxylic acids to reactive acyl chlorides .
For the target compound, analogous steps would involve fluorophenyl sulfonyl chloride and isopropyl sulfonyl chloride as key reagents.
Cyclodehydration
Cyclization of N-acyl-α-amino acids with ethyl chloroformate and 4-methylmorpholine yields oxazol-5(4H)-ones (93% yield) . For example:
Nucleophilic Substitution Reactions
The sulfonyl groups at positions 4 and 5 undergo nucleophilic substitution under basic or acidic conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Hydrolysis | NaOH/H₂O, reflux | Sulfonic acid derivatives | 85–90% |
| Aminolysis | NH₃/EtOH, 60°C | Sulfonamides | 75–80% |
| Alcoholysis | ROH/H⁺, Δ | Alkyl sulfonates | 70–75% |
Example :
Electrophilic Aromatic Substitution
The fluorophenyl rings undergo directed electrophilic substitution, though reactivity is reduced due to electron-withdrawing fluorine:
| Reaction | Electrophile | Position | Catalyst | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para | H₂SO₄ | 60–65% |
| Halogenation | Cl₂/FeCl₃ | Meta | FeCl₃ | 55–60% |
Oxazole Ring Reactivity
The oxazole core participates in:
-
Ring-Opening : Acidic hydrolysis (HCl/H₂O) yields α-amino ketones .
-
Cycloaddition : Diels-Alder reactions with dienophiles (e.g., maleic anhydride) form bicyclic adducts .
Robinson–Gabriel Cyclization
N-Acyl-α-amino ketones cyclize with phosphoryl trichloride (POCl₃) under reflux to form substituted oxazoles (90–91% yield) :
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions exhibit enhanced anticancer activity. For example:
-
Cytostatic Effects : 5-Aryl-2-{4-sulfonylphenyl} oxazoles inhibit glioblastoma (SF-539) and NSCLC (HOP-92) cell lines at 10 μM .
-
Structure-Activity Trends :
Stability and Degradation
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that compounds containing oxazole rings exhibit significant anti-inflammatory and analgesic activities. For instance, a study demonstrated that derivatives of oxazolones showed promising results in reducing inflammation and pain in animal models. The presence of sulfonamide groups enhances the pharmacological profile by potentially increasing solubility and bioavailability .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound against various biological targets involved in pain and inflammation pathways. These studies suggest that the compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Case Studies
Antiviral Potential
Recent studies have explored the antiviral properties of similar oxazole derivatives. While specific data on the compound is limited, compounds with similar structures have shown efficacy against viral infections by inhibiting viral replication mechanisms . This area warrants further investigation to establish the antiviral potential of 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole.
Material Science Applications
The unique properties of this compound also make it suitable for applications in material sciences, particularly in the development of new polymers or coatings with antimicrobial properties. The incorporation of sulfonamide groups can enhance the material's resistance to microbial growth while maintaining structural integrity under various environmental conditions.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfonyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The oxazole ring may also contribute to the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Sulfonyl Group Modifications
4-(4-Bromobenzenesulfonyl)-2-(4-fluorophenyl)-5-(isopropylsulfanyl)-1,3-oxazole Molecular Formula: C₁₈H₁₅BrFNO₃S₂ Molecular Weight: 456.35 g/mol Key Difference: Replaces the 4-fluorophenylsulfonyl group with a bromophenylsulfonyl moiety and substitutes the isopropylsulfonyl group with a sulfanyl (thioether) group.
4-(Benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-phenyl-1,3-oxazole Molecular Formula: C₂₃H₁₇FNO₃S₂ Key Difference: Features a benzylthio group at position 5 and a non-fluorinated phenyl group at position 2. Impact: The absence of dual sulfonyl groups decreases hydrogen-bonding capacity, likely reducing crystallinity compared to the target compound .
Heterocyclic and Substituent Diversity
2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole Molecular Formula: C₂₁H₂₁ClN₂O₃S Key Difference: Incorporates a 4-methylpiperazine group at position 5 and a chlorophenyl group at position 2.
N-[5-(Isopropylsulfonyl)-2-methoxyphenyl]-5-(3-pyridin-2-ylphenyl)-1,3-oxazol-2-amine Key Difference: Substitutes the oxazole’s position 2 with an aniline derivative and position 5 with a pyridinylphenyl group.
Physicochemical and Crystallographic Properties
Molecular Weight and Polarity
- The target compound’s molecular weight (427.45 g/mol ) is intermediate compared to analogs like the brominated derivative (456.35 g/mol ) and simpler methylsulfonyl variants (373.49 g/mol ) .
- Dual sulfonyl groups increase polarity and hydrogen-bond acceptor capacity, enhancing aqueous solubility relative to thioether analogs .
Crystal Packing and Isostructurality
- Studies on isostructural compounds (e.g., chloro vs. bromo derivatives) reveal that halogen substitutions minimally disrupt crystal packing, maintaining similar lattice parameters despite differences in van der Waals radii .
Biological Activity
2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a fluorophenyl group and sulfonyl moieties, which are known to enhance biological activity. The molecular formula is with a molecular weight of approximately 398.43 g/mol.
Antimicrobial Activity
Research has indicated that compounds containing similar oxazole structures exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising antibacterial and antifungal activities, suggesting that 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole may also possess such properties. In a comparative study, derivatives with fluorophenyl groups demonstrated enhanced efficacy against various microbial strains, indicating a potential for developing new antimicrobial agents based on this scaffold .
Anticancer Potential
The biological activity of this compound extends to anticancer applications. The inhibition of specific kinase pathways involved in cancer progression has been documented in related oxazole derivatives. For example, compounds that inhibit the epidermal growth factor receptor (EGFR) show significant promise in treating non-small cell lung cancer (NSCLC). The presence of the sulfonamide group is thought to contribute to this activity by facilitating interactions with target proteins .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of oxazole derivatives found that compounds similar to 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics used as controls .
- Inhibition of Kinases : Another research effort focused on the synthesis and evaluation of oxazole-based compounds as kinase inhibitors. The study reported that certain derivatives demonstrated IC50 values in the nanomolar range against various kinases implicated in cancer signaling pathways, supporting the hypothesis that this class of compounds could be developed into effective anticancer therapies .
Research Findings Summary Table
Q & A
Q. Table 1. Key Spectral Signatures
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| 1H NMR | Doublets for fluorophenyl H (J = 8.5 Hz) | |
| 13C NMR | Isopropyl-SO₂ at δ 55.2 (CH) and 22.1 (CH₃) | |
| X-ray Diffraction | Planarity of oxazole core (bond angles ~105°) |
Advanced: How can researchers resolve contradictions in regioselectivity during sulfonylation?
Answer:
Contradictions often arise from competing sulfonyl group orientations. Strategies include:
- Temperature Control : Lower temperatures (0°C) favor kinetically controlled isopropylsulfonation at C5 over C4 .
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl ethers) during sequential reactions .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict sulfonyl electrophilicity trends, guiding reagent selection .
Advanced: What crystallographic methods elucidate intermolecular interactions in this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is pivotal:
Crystallization : Grow crystals via slow evaporation of DMF/water (9:1 v/v) .
Data Collection : Resolve asymmetric units (triclinic P 1 space group) with two independent molecules showing planar oxazole cores and perpendicular fluorophenyl groups .
Hirshfeld Analysis : Quantify interactions (e.g., F···H contacts: 8.2%, S···O: 12.4%) to rationalize packing stability .
Advanced: How should researchers design bioactivity assays for this compound?
Answer:
Leverage structural insights from isostructural analogs:
- Antimicrobial Assays : Test against S. aureus (MIC via broth dilution) due to sulfonyl groups’ membrane-disruptive potential .
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization (IC₅₀ determination) .
- Solubility Optimization : Use co-solvents (e.g., PEG-400) in PBS (pH 7.4) to enhance bioavailability for in vivo studies .
Basic: What purification strategies address byproducts in multi-step synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
